Oxalylaminobenzoic acid

Description

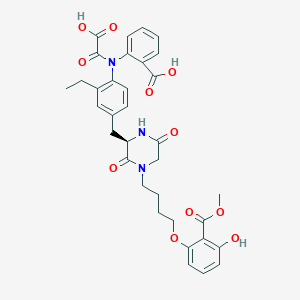

Oxalylaminobenzoic acid, also known as 2-(oxalylamino)-benzoic acid, is an organic compound belonging to the class of acylaminobenzoic acids and derivatives. This compound is characterized by the presence of an oxalyl group attached to an aminobenzoic acid structure. It has garnered significant interest in scientific research due to its role as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of signal transduction processes .

Properties

Molecular Formula |

C34H35N3O11 |

|---|---|

Molecular Weight |

661.7 g/mol |

IUPAC Name |

2-[2-ethyl-4-[[(2R)-4-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butyl]-3,6-dioxopiperazin-2-yl]methyl]-N-oxaloanilino]benzoic acid |

InChI |

InChI=1S/C34H35N3O11/c1-3-21-17-20(13-14-24(21)37(31(41)33(44)45)25-10-5-4-9-22(25)32(42)43)18-23-30(40)36(19-28(39)35-23)15-6-7-16-48-27-12-8-11-26(38)29(27)34(46)47-2/h4-5,8-14,17,23,38H,3,6-7,15-16,18-19H2,1-2H3,(H,35,39)(H,42,43)(H,44,45)/t23-/m1/s1 |

InChI Key |

BKPFVUCQPXAMRL-HSZRJFAPSA-N |

Isomeric SMILES |

CCC1=C(C=CC(=C1)C[C@@H]2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalylaminobenzoic acid typically involves the reaction of aminobenzoic acid with oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve aminobenzoic acid in an appropriate solvent (e.g., dichloromethane).

- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

- Add pyridine to the reaction mixture to neutralize the hydrochloric acid.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalylaminobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalyl derivatives.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: The compound can undergo substitution reactions, where the oxalyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Oxalylaminobenzoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in inhibiting protein-tyrosine phosphatases, which are involved in various cellular signaling pathways.

Medicine: Due to its inhibitory effects on PTPs, this compound is being explored as a potential therapeutic agent for diseases such as diabetes, cancer, and inflammation

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Oxalylaminobenzoic acid exerts its effects by competitively inhibiting protein-tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate and forming hydrogen bonds with the PTP signature motif. This binding prevents the dephosphorylation of tyrosine residues on cellular substrates, thereby modulating signal transduction pathways .

Comparison with Similar Compounds

Oxalylaminobenzoic acid is unique in its ability to act as a competitive inhibitor of multiple PTPs. Similar compounds include:

Phosphorus-containing PTP inhibitors: These compounds often have tight binding and covalent modification properties.

Non-phosphate low molecular weight derivatives: These compounds share structural similarities with this compound but may have different binding modes and inhibitory effects

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for oxalylaminobenzoic acid?

To ensure reproducibility, researchers should:

- Document reaction conditions (temperature, solvent, catalyst) with precision, including batch-specific details like purity of reagents and equipment calibration .

- Validate compound identity using spectroscopic techniques (e.g., NMR, IR) and cross-reference data with established literature or databases like ChemSpider .

- Include step-by-step purification methods (e.g., recrystallization solvents, chromatography parameters) to address variability in yield or purity .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Compare raw data (e.g., NMR chemical shifts, IR peaks) with computational predictions (e.g., DFT simulations) to identify anomalies .

- Replicate measurements under controlled conditions to rule out instrumentation errors .

- Cross-validate using complementary techniques (e.g., X-ray crystallography for absolute configuration confirmation) .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Use academic databases (e.g., PubMed, Web of Science) with Boolean operators to filter studies by synthesis methods or applications .

- Prioritize peer-reviewed journals and avoid non-validated sources (e.g., ) .

- Organize findings in tables to compare methodologies, results, and gaps (e.g., conflicting solubility data) .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound derivatives be analyzed?

- Perform meta-analysis of dose-response curves, accounting for variables like cell line specificity or assay conditions .

- Investigate stereochemical influences using enantiomerically pure samples and chiral chromatography .

- Apply statistical models (e.g., ANOVA) to quantify variability between studies and identify confounding factors .

Q. What methodologies are recommended for optimizing reaction pathways to minimize by-products?

- Use Design of Experiments (DoE) to test factorial combinations of temperature, pH, and catalyst loading .

- Monitor reaction progress in real-time via HPLC or in-situ FTIR to identify intermediate phases .

- Apply green chemistry principles (e.g., solvent-free synthesis) to improve sustainability while maintaining yield .

Q. How should researchers address challenges in computational modeling of this compound’s reactivity?

- Validate force fields or basis sets against experimental data (e.g., bond dissociation energies) .

- Use multi-scale modeling (e.g., QM/MM) to balance accuracy and computational cost for large systems .

- Publish code and parameters to enhance reproducibility, adhering to open-science guidelines .

Methodological Guidance for Data Interpretation

Q. What frameworks are effective for interpreting conflicting solubility data across studies?

- Tabulate solvent systems, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic) to identify methodological outliers .

- Conduct controlled solubility trials under standardized conditions (e.g., USP guidelines) .

- Explore molecular dynamics simulations to predict solvent interactions and validate empirical data .

Q. How can researchers ensure ethical and accurate reporting of negative results in this compound studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Disclose experimental limitations (e.g., instrument detection limits) in the "Methods" section to contextualize negative outcomes .

- Use preprint platforms to share preliminary findings and solicit peer feedback before formal submission .

Tables for Comparative Analysis

Table 1: Common Spectroscopic Techniques for this compound Characterization

Table 2: Strategies to Address Data Contradictions

| Issue | Analytical Approach | Tools/Techniques | Outcome |

|---|---|---|---|

| Variability in bioactivity | Dose-response meta-analysis | GraphPad Prism, R Studio | Identification of EC50 trends |

| Synthesis yield fluctuations | DoE optimization | Minitab, JMP | Robust reaction conditions |

| Computational model errors | Cross-validation with experimental data | Gaussian, VASP | Refined predictive accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.